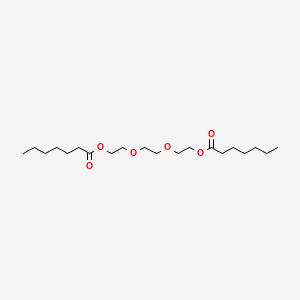

Triethylene glycol diheptanoate

Description

Triethylene glycol diheptanoate is an organic compound with the molecular formula C20H38O6. It is a diester derived from triethylene glycol and heptanoic acid. This compound is known for its use as a plasticizer and in various industrial applications due to its unique chemical properties .

Properties

IUPAC Name |

2-[2-(2-heptanoyloxyethoxy)ethoxy]ethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O6/c1-3-5-7-9-11-19(21)25-17-15-23-13-14-24-16-18-26-20(22)12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDUWJFWXVRGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892425 | |

| Record name | Triethylene glycol bis(heptanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7434-40-4 | |

| Record name | Heptanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7434-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 1,1'-(1,2-ethanediylbis(oxy-2,1-ethanediyl)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007434404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol bis(heptanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-diylbis(oxyethane-2,1-diyl) bisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol diheptanoate is typically synthesized through an esterification reaction between triethylene glycol and heptanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:

HOCH2CH2OCH2CH2OCH2CH2OH+2C7H15COOH→C7H15COOCH2CH2OCH2CH2OCH2CH2COOC7H15+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction is carried out in a reactor equipped with a distillation column to continuously remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol diheptanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding triethylene glycol and heptanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation: Under strong oxidative conditions, the compound can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Triethylene glycol and heptanoic acid.

Transesterification: New esters and alcohols.

Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Pharmaceutical Applications

a. Solvent and Carrier Agent

TEG-DH is utilized as a solvent for active pharmaceutical ingredients (APIs) due to its excellent solubilizing properties. Its ability to dissolve both hydrophilic and lipophilic compounds makes it suitable for formulating diverse drug delivery systems.

b. Drug Delivery Systems

Research has indicated that TEG-DH can enhance the bioavailability of poorly soluble drugs. For instance, a study demonstrated its effectiveness in improving the dissolution rate of certain APIs, which is crucial for oral formulations .

Cosmetic Applications

a. Emollient and Moisturizer

TEG-DH serves as an emollient in cosmetic formulations, providing a smooth texture and enhancing skin feel. Its moisturizing properties help in retaining skin hydration, making it a popular ingredient in lotions and creams.

b. Stability Enhancer

In emulsions, TEG-DH acts as a stabilizer, improving the shelf life of products by preventing phase separation. This is particularly valuable in formulations containing oils and water .

Industrial Applications

a. Plasticizer

TEG-DH is employed as a plasticizer in polymer formulations, enhancing flexibility and durability. It is particularly effective in vinyl polymers, where it helps maintain mechanical properties over time .

b. Lubricant

In industrial settings, TEG-DH is used as a lubricant for machinery and equipment, reducing friction and wear during operation. Its thermal stability makes it suitable for high-temperature applications .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent for APIs | Enhances solubility |

| Drug delivery systems | Improves bioavailability | |

| Cosmetics | Emollient | Provides smooth texture |

| Stability enhancer | Prevents phase separation | |

| Industrial | Plasticizer | Improves flexibility |

| Lubricant | Reduces friction and wear |

Case Studies

Case Study 1: Pharmaceutical Formulation

A study conducted on the formulation of a poorly soluble drug using TEG-DH showed a significant increase in dissolution rates compared to traditional solvents. The results indicated that TEG-DH could enhance the therapeutic efficacy of the drug by improving its absorption profile .

Case Study 2: Cosmetic Product Stability

In a comparative analysis of lotion formulations with and without TEG-DH, the formulation containing TEG-DH exhibited superior stability over six months, with no signs of phase separation or degradation of active ingredients. This underscores its role as an effective stabilizer in cosmetic products .

Mechanism of Action

The mechanism of action of triethylene glycol diheptanoate is primarily related to its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can act as a solvent, enhancing the solubility and bioavailability of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

Diethylene glycol diheptanoate: Similar structure but with one less ethylene glycol unit.

Tetraethylene glycol diheptanoate: Similar structure but with one more ethylene glycol unit.

Triethylene glycol dipropionate: Similar structure but with propionic acid instead of heptanoic acid.

Uniqueness

Triethylene glycol diheptanoate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective plasticizer and solvent in various applications. Its molecular structure allows for optimal interaction with both polar and non-polar substances, enhancing its versatility .

Biological Activity

Triethylene glycol diheptanoate (TGDH) is an ester derived from triethylene glycol and heptanoic acid. It has garnered interest due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. This article explores the biological activity of TGDH, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : CHO

- Molecular Weight : 286.4 g/mol

- Structure : Composed of a triethylene glycol backbone esterified with heptanoic acid.

Acute Toxicity

TGDH exhibits low acute toxicity. Studies indicate that the oral LD50 in rodents ranges from 15 to 22 g/kg, suggesting minimal immediate harmful effects at low doses . In controlled studies, rats administered with high concentrations (10% in water) showed mortality, while lower concentrations (3%) did not elicit any toxic symptoms .

Chronic Toxicity

Long-term exposure studies have demonstrated that TGDH is well-tolerated. For instance, rats fed a diet containing 4% TGDH for two years showed no significant adverse effects . Histopathological examinations revealed no treatment-related abnormalities in various organs, indicating a favorable safety profile for chronic use.

Metabolism and Excretion

TGDH is primarily metabolized in the liver, with metabolites excreted mainly through urine. Studies show that renal excretion accounts for 47% to 72% of the administered dose within the first five days post-administration . The metabolic pathway involves hydrolysis of the ester bond, leading to the formation of triethylene glycol and heptanoic acid .

Anti-Metastatic Properties

Recent research has highlighted the anti-cancer potential of triethylene glycol derivatives, including TGDH. In vitro studies demonstrate that TGDH can inhibit the migration and invasion of various cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The compound significantly reduced cell invasion by approximately 50% at non-toxic concentrations .

Molecular Mechanisms

The anti-migratory effects of TGDH are attributed to its interaction with proteins involved in cell motility. Molecular docking studies have indicated that TGDH binds effectively to proteins like vimentin and mortalin, which play critical roles in cytoskeletal organization and cellular movement .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the effect of TGDH on cancer cell migration.

- Method : Wound scratch assays were performed on MDA-MB-231 and HeLa cells treated with varying concentrations of TGDH.

- Results : A significant delay in wound closure was observed, indicating reduced cell migration.

-

Chronic Toxicity Study :

- Objective : To assess long-term effects of TGDH.

- Method : Rats were fed a diet containing 4% TGDH for two years.

- Results : No significant adverse effects were noted; histological examinations showed normal organ morphology.

Summary Table of Biological Activity

| Parameter | Findings |

|---|---|

| Oral LD50 | 15-22 g/kg |

| Chronic Exposure | No significant toxicity at 4% concentration |

| Anti-Cancer Activity | Inhibition of migration/invasion by ~50% |

| Major Metabolites | Triethylene glycol and heptanoic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.